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Compound of Interest

Compound Name: (E)-2-Decenoic acid

Cat. No.: B1670120 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the estrogenic activity of specific fatty

acids found in royal jelly. It summarizes key quantitative data, details experimental

methodologies from seminal studies, and visualizes the involved signaling pathways and

experimental workflows.

Introduction
Royal jelly, a secretion from honeybees (Apis mellifera), has been recognized for its various

health benefits, including potential estrogen-like effects. These effects are not attributed to

steroid hormones but rather to a unique profile of medium-chain fatty acids. This guide focuses

on the scientific evidence elucidating the mechanisms by which these fatty acids interact with

estrogen receptors and modulate downstream signaling pathways, making them intriguing

candidates for further research and potential drug development.

Identified Estrogenic Fatty Acids in Royal Jelly
Several fatty acids isolated from royal jelly have demonstrated estrogenic activity. The primary

compounds of interest discussed in this guide are:

10-Hydroxy-trans-2-decenoic acid (10H2DA)

10-Hydroxydecanoic acid (10HDA)
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trans-2-Decenoic acid (2DEA)

3,10-Dihydroxydecanoic acid (3,10DDA)

Sebacic acid (SA)

Quantitative Data Summary
The estrogenic activity of these fatty acids has been quantified through various in vitro assays.

The following tables summarize the key findings from pivotal studies in the field.

Table 1: Estrogen Receptor β (ERβ) Competitive Binding
Affinity
This table presents the half-maximal inhibitory concentration (IC50) values of royal jelly fatty

acids for binding to the estrogen receptor β, as determined by a competitive binding assay

using radiolabeled 17β-estradiol.[1]

Compound IC50 (µM) for ERβ Binding

10-Hydroxy-trans-2-decenoic acid (10H2DA) 90

10-Hydroxydecanoic acid (10HDA) 140

trans-2-Decenoic acid (2DEA) 17

24-Methylenecholesterol 6.0

Diethylstilbestrol (Positive Control) 0.021

Data from Suzuki et al., 2008.[1]

Table 2: Estrogenic Activity in Reporter Gene Assays
This table summarizes the effects of royal jelly fatty acids on the transcriptional activity of

estrogen receptors in cells transfected with an estrogen-responsive element (ERE) linked to a

luciferase reporter gene.
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Compound Cell Line
Transfected
Receptor

Concentration
Observed
Effect

10H2DA,

10HDA, 2DEA,

24-

Methylenecholes

terol

CHO-K1 ERα, ERβ Not specified

Enhanced

transcription of a

reporter gene

containing an

ERE.[1]

10H2DA,

3,10DDA, SA
HeLa ERα 10⁻¹⁰–10⁻⁵ M

No significant

activation in the

absence of E2.

[2][3]

10H2DA,

3,10DDA, SA
HeLa ERβ 10⁻¹⁰–10⁻⁵ M

Inhibition of

ERE-mediated

transactivation in

the absence of

E2.[2][3]

10H2DA,

3,10DDA, SA
HeLa ERα, ERβ

10⁻⁷–10⁻⁶ M (in

presence of 10⁻⁹

M E2)

Inhibition of E2-

induced ERE-

activity.[2][3]

Data from Suzuki et al., 2008[1] and Moutsatsou et al., 2010.[2][3]

Table 3: Effect on MCF-7 Breast Cancer Cell Proliferation
This table outlines the proliferative effects of royal jelly fatty acids on the estrogen-responsive

human breast cancer cell line, MCF-7.

Compound Concentration Observation

10H2DA, 10HDA, 2DEA, 24-

Methylenecholesterol
Not specified

Enhanced MCF-7 cell

proliferation; this effect was

blocked by the estrogen

receptor antagonist tamoxifen.

[1]
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Data from Suzuki et al., 2008.[1]

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.

Estrogen Receptor Competitive Binding Assay
This protocol is adapted from the methodology used by Suzuki et al. (2008) to assess the

binding affinity of royal jelly fatty acids to estrogen receptors.

Objective: To determine the ability of test compounds to compete with radiolabeled 17β-

estradiol for binding to ERα and ERβ.

Materials:

Recombinant human ERα and ERβ

[³H]17β-estradiol

Test compounds (royal jelly fatty acids)

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

Dextran-coated charcoal (DCC) suspension

Scintillation cocktail

Procedure:

Reaction Mixture Preparation: In microcentrifuge tubes, combine the assay buffer, a fixed

concentration of recombinant ERα or ERβ, and a fixed concentration of [³H]17β-estradiol.

Addition of Competitors: Add varying concentrations of the test compounds or a known

competitor (e.g., diethylstilbestrol) to the reaction mixtures. A vehicle control (e.g., DMSO) is

also included.

Incubation: Incubate the mixtures at 4°C for a specified period (e.g., 18-24 hours) to allow for

competitive binding to reach equilibrium.
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Separation of Bound and Free Ligand: Add cold DCC suspension to each tube to adsorb the

unbound [³H]17β-estradiol.

Centrifugation: Centrifuge the tubes to pellet the DCC with the adsorbed unbound ligand.

Measurement of Radioactivity: Transfer the supernatant, containing the ER-bound [³H]17β-

estradiol, to scintillation vials. Add scintillation cocktail and measure the radioactivity using a

liquid scintillation counter.

Data Analysis: Calculate the percentage of specific binding at each concentration of the test

compound. The IC50 value is determined by plotting the percentage of specific binding

against the log of the competitor concentration and fitting the data to a sigmoidal dose-

response curve.

Luciferase Reporter Gene Assay
This protocol is based on the methodology described by Suzuki et al. (2008) and Moutsatsou et

al. (2010) to measure the transcriptional activation of estrogen receptors.

Objective: To quantify the ability of royal jelly fatty acids to activate gene transcription through

an estrogen-responsive element (ERE).

Materials:

A suitable cell line (e.g., HeLa, CHO-K1)

Expression plasmids for human ERα and ERβ

A reporter plasmid containing one or more copies of the vitellogenin ERE upstream of a

minimal promoter driving the firefly luciferase gene.

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

Cell culture medium and supplements.

Transfection reagent.

Test compounds (royal jelly fatty acids).
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Luciferase assay reagents.

Procedure:

Cell Seeding: Seed the cells in multi-well plates at an appropriate density.

Transfection: Co-transfect the cells with the ER expression plasmid, the ERE-luciferase

reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection

reagent.

Treatment: After a recovery period, replace the medium with fresh medium containing

various concentrations of the test compounds or a positive control (e.g., 17β-estradiol). A

vehicle control is also included.

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

Cell Lysis: Lyse the cells using a passive lysis buffer.

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the

cell lysates using a luminometer and dual-luciferase reporter assay system.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to

account for variations in transfection efficiency and cell number. The results are typically

expressed as fold induction relative to the vehicle control.

MCF-7 Cell Proliferation Assay (E-SCREEN)
This protocol is based on the methodology used by Suzuki et al. (2008) to assess the

mitogenic effect of royal jelly fatty acids.

Objective: To determine the effect of royal jelly fatty acids on the proliferation of the estrogen-

responsive MCF-7 human breast cancer cell line.

Materials:

MCF-7 cells.

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS).
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Hormone-depleted medium (e.g., phenol red-free medium with charcoal-stripped FBS).

Test compounds (royal jelly fatty acids).

A positive control (e.g., 17β-estradiol).

An antagonist for confirmation (e.g., tamoxifen).

A cell viability/proliferation reagent (e.g., MTT, WST-1, or a luminescent ATP-based assay).

Procedure:

Hormone Deprivation: Culture MCF-7 cells in hormone-depleted medium for several days to

synchronize the cells and minimize the effects of endogenous estrogens.

Cell Seeding: Seed the hormone-deprived cells in multi-well plates.

Treatment: Replace the medium with fresh hormone-depleted medium containing various

concentrations of the test compounds, a positive control, or a vehicle control. For antagonist

experiments, co-treat cells with the test compound and an antagonist.

Incubation: Incubate the cells for a specified period (e.g., 3-6 days).

Proliferation Assessment: Add the cell proliferation reagent to each well and incubate

according to the manufacturer's instructions.

Measurement: Measure the absorbance or luminescence using a plate reader.

Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling

pathways and experimental workflows described in this guide.

Signaling Pathways
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Conclusion
The fatty acids present in royal jelly exhibit clear estrogenic activity, primarily through

interaction with and modulation of estrogen receptor β. While their binding affinity is weaker

than that of 17β-estradiol, they can activate estrogen-responsive genes and promote the

proliferation of estrogen-dependent cells. A notable mechanism of action is the modulation of

ER recruitment to target gene promoters, which can be either agonistic or antagonistic

depending on the presence of estradiol. These findings highlight the potential of royal jelly fatty

acids as selective estrogen receptor modulators (SERMs) and warrant further investigation for

their therapeutic applications. This guide provides a foundational understanding for researchers

and drug development professionals interested in exploring the pharmacological potential of

these natural compounds.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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